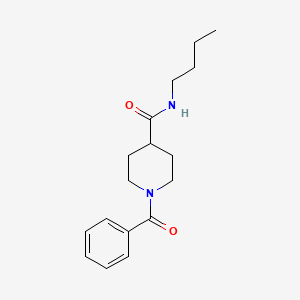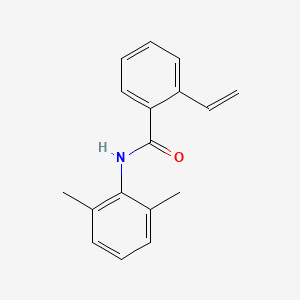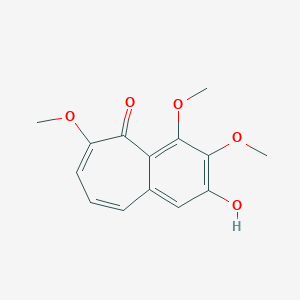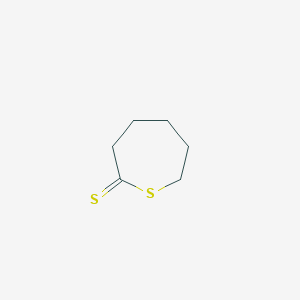![molecular formula C14H10N2O2 B14234316 3,9-Dimethylpyrido[2,3-g]quinoline-5,10-dione CAS No. 824405-35-8](/img/structure/B14234316.png)
3,9-Dimethylpyrido[2,3-g]quinoline-5,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,9-Dimethylpyrido[2,3-g]quinoline-5,10-dione is a heterocyclic compound with the molecular formula C₁₄H₁₀N₂O₂ It is characterized by a fused ring structure that includes both pyridine and quinoline moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Dimethylpyrido[2,3-g]quinoline-5,10-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 3,9-dimethylquinoline and suitable reagents can be used to form the desired product through a series of condensation and cyclization reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of the compound while maintaining consistent quality.
化学反応の分析
Types of Reactions
3,9-Dimethylpyrido[2,3-g]quinoline-5,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under specific conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in different applications.
科学的研究の応用
3,9-Dimethylpyrido[2,3-g]quinoline-5,10-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3,9-Dimethylpyrido[2,3-g]quinoline-5,10-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with DNA replication in microbial cells, leading to antimicrobial effects. In cancer research, the compound may induce apoptosis in cancer cells by targeting specific signaling pathways.
類似化合物との比較
Similar Compounds
- 3,8-Dimethylpyrido[2,3-g]quinoline-5,10-dione
- Pyrido[2,3-g]quinoline-5,10-dione
Uniqueness
3,9-Dimethylpyrido[2,3-g]quinoline-5,10-dione is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methyl groups at positions 3 and 9 can affect the compound’s electronic properties and steric interactions, making it distinct from other similar compounds.
特性
CAS番号 |
824405-35-8 |
|---|---|
分子式 |
C14H10N2O2 |
分子量 |
238.24 g/mol |
IUPAC名 |
3,9-dimethylpyrido[2,3-g]quinoline-5,10-dione |
InChI |
InChI=1S/C14H10N2O2/c1-7-5-9-11(16-6-7)14(18)10-8(2)3-4-15-12(10)13(9)17/h3-6H,1-2H3 |
InChIキー |
OFBIPYURMQZFAS-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=NC=C1)C(=O)C3=C(C2=O)N=CC(=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


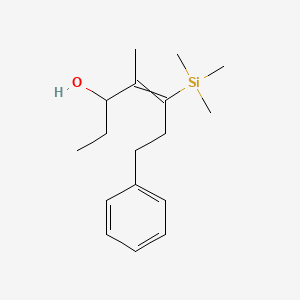
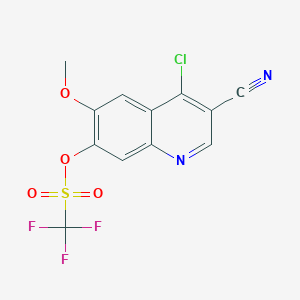

![N-(4-Hydroxyphenyl)-2-[(4-hydroxyphenyl)sulfanyl]acetamide](/img/structure/B14234264.png)
![2-[4-(Methylsulfanyl)phenyl]-3-phenylcycloprop-2-en-1-one](/img/structure/B14234272.png)

![N-{2-[(2-Bromo-3-methoxyphenyl)sulfanyl]-4-chlorophenyl}formamide](/img/structure/B14234279.png)

![Piperidine, 1,1'-[1,1'-biphenyl]-4,4'-diylbis-](/img/structure/B14234291.png)
